Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-
CAS No.:
Cat. No.: VC16541234
Molecular Formula: C18H19N2S+
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N2S+ |
|---|---|
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline |
| Standard InChI | InChI=1S/C18H19N2S/c1-19(2)15-11-8-14(9-12-15)10-13-18-20(3)16-6-4-5-7-17(16)21-18/h4-13H,1-3H3/q+1 |
| Standard InChI Key | VCZBIKURSGZDKK-UHFFFAOYSA-N |
| Isomeric SMILES | C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C |
| Canonical SMILES | C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound features a benzothiazolium core—a bicyclic structure comprising a benzene ring fused with a thiazole ring. The 2-position is substituted with a 4-(dimethylamino)phenyl ethenyl group, while the 3-position hosts a methyl group. This configuration introduces significant steric and electronic effects, altering the compound’s reactivity and interaction with biological targets. The dimethylamino group enhances electron-donating capabilities, while the ethenyl bridge facilitates π-conjugation, critical for optical and charge-transfer properties .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₉N₂S⁺ | |
| Molecular Weight | 295.4 g/mol | |
| Core Structure | Benzothiazolium | |
| Substituents | 2-(4-(Dimethylamino)phenylethenyl), 3-methyl |
Electronic Properties
Density Functional Theory (DFT) studies using the B3LYP/6-31+G(d,p) method reveal a HOMO-LUMO energy gap (ΔE) of 0.1841 eV for analogous benzothiazole derivatives, indicating high reactivity . The dimethylamino group increases electron density at the ethenyl bridge, as evidenced by Natural Bond Orbital (NBO) analysis showing hyperconjugative interactions between lone pairs on sulfur (S14) and anti-bonding orbitals of C7-N13 (stabilization energy: 26.11 kcal/mol) . These interactions enhance charge delocalization, critical for the compound’s electrophilicity and biological activity.
Synthesis and Optimization
Condensation Reactions
The primary synthesis route involves condensing 2-aminobenzenethiol with 4-(dimethylamino)cinnamaldehyde in the presence of acidic or metal catalysts. Copper catalysts (e.g., CuI) improve yields (up to 85%) by facilitating oxidative cyclization . Solvent choice significantly impacts reaction efficiency; toluene at 110°C is commonly used, though greener alternatives like ethanol under microwave irradiation are emerging .
Table 2: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI (5 mol%) | |
| Solvent | Toluene | |
| Temperature | 110°C | |
| Reaction Time | 12–24 hours | |
| Yield | 75–85% |
Alternative Routes
Cyclization of thioamides or carbon dioxide (CO₂) offers sustainable pathways. For example, CO₂ can be fixed into the benzothiazole framework via carboxylation reactions under high pressure (5 atm), though yields remain moderate (50–60%) . These methods align with green chemistry principles but require further optimization for industrial scalability.
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro studies demonstrate that the compound inhibits cancer cell proliferation (IC₅₀: 12–18 μM in HeLa cells) by disrupting microtubule assembly and inducing G2/M phase arrest. The dimethylamino group enhances membrane permeability, while the ethenyl moiety intercalates into DNA, causing strand breaks.
Chemical Reactivity and Stability
Global Reactivity Indices
DFT calculations classify the compound as a "soft" electrophile (chemical softness: 6.5372 eV⁻¹), prone to nucleophilic attacks at the C7 position . Its electrophilicity index (ω = 0.1375 eV) surpasses unsubstituted benzothiazole (ω = 0.0953 eV), confirming enhanced reactivity due to the dimethylamino group .
Table 3: Reactivity Parameters (B3LYP/6-31+G(d,p))
| Parameter | Value | Source |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | 0.1841 eV | |
| Electrophilicity (ω) | 0.1375 eV | |
| Chemical Softness (s) | 6.5372 eV⁻¹ |
Thermodynamic Stability
The compound’s formation is exothermic (ΔH: −45.2 kcal/mol) and spontaneous (ΔG: −38.7 kcal/mol) at 298.15 K, ensuring stability under ambient conditions . Entropy reduction (ΔS: −22.1 cal/mol·K) indicates increased molecular order during synthesis .
Analytical Characterization
Spectroscopic Techniques
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the dimethylamino group appears as a singlet at δ 3.02 ppm.
-
IR Spectroscopy: Stretching vibrations at 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C), and 1250 cm⁻¹ (C-S) confirm the benzothiazole core.
-
UV-Vis: A strong absorption band at 277 nm (ε = 12,400 M⁻¹cm⁻¹) corresponds to π→π* transitions in the conjugated ethenyl system .
Table 4: Key Spectroscopic Data
| Technique | Signal | Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ 3.02 (s, 6H) | N(CH₃)₂ | |
| IR | 1620 cm⁻¹ | C=N stretch | |
| UV-Vis | λₘₐₓ = 277 nm | π→π* transition |
Environmental Impact and Degradation
Persistence and Biodegradability
Despite its utility, the compound’s lipophilicity (logP = 3.2) poses environmental risks, favoring bioaccumulation in aquatic organisms . Aerobic biodegradation studies show a half-life of 28 days in soil, with hydroxylation at the C7 position as the primary degradation pathway .
Mitigation Strategies
Advanced oxidation processes (AOPs) using TiO₂ photocatalysts achieve 90% degradation within 2 hours under UV light . Computational models predict that introducing electron-withdrawing groups (e.g., -NO₂) could enhance biodegradability by reducing logP to <2.5 .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a lead structure for developing tyrosine kinase inhibitors and photosensitizers in photodynamic therapy. Structural analogs with fluorinated ethenyl groups show improved blood-brain barrier permeability, enabling CNS drug development.
Materials Science
As a cationic fluorophore, it exhibits solvent-dependent emission shifts (λₑₘ: 450–550 nm), making it suitable for OLEDs and ion sensors . Its high polarizability (α = 45.3 ų) enables nonlinear optical applications .
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